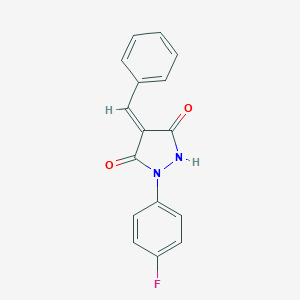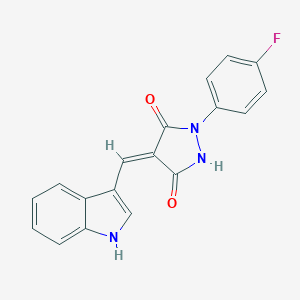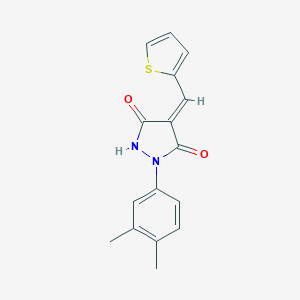![molecular formula C22H25N5O2S B301668 N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301668.png)
N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a member of the triazole family, which has been widely studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. In addition, this compound has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been shown to regulate glucose metabolism by activating certain signaling pathways. Furthermore, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of certain inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide in lab experiments is its potential applications in the treatment of cancer, diabetes, Alzheimer's disease, and inflammation. In addition, this compound has been shown to exhibit low toxicity, making it a potentially safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One direction is to further study the mechanism of action of this compound in order to identify its specific targets and signaling pathways. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Furthermore, future studies could focus on optimizing the synthesis method of this compound to make it more accessible for lab experiments.
Méthodes De Synthèse
The synthesis of N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-(3-methylphenylamino)-2-oxoethyl thioacetate with ethyl 4-bromobutyrate to yield 5-(2-(3-methylphenylamino)-2-oxoethylthio)-4-ethyl-4H-1,2,4-triazole-3-carboxylic acid ethyl ester. The ester group is then hydrolyzed to yield the corresponding carboxylic acid. The final step involves the coupling of the carboxylic acid with 4-aminobenzamide to yield this compound.
Applications De Recherche Scientifique
N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been studied extensively for its potential applications in medicine. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In addition, this compound has also been studied for its potential applications in the treatment of diabetes, Alzheimer's disease, and inflammation.
Propriétés
Formule moléculaire |
C22H25N5O2S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[1-[4-ethyl-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-27-20(16(3)23-21(29)17-10-6-5-7-11-17)25-26-22(27)30-14-19(28)24-18-12-8-9-15(2)13-18/h5-13,16H,4,14H2,1-3H3,(H,23,29)(H,24,28) |
Clé InChI |
OSVVWMIUYSOZSH-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C(C)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C(C)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)




![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)

![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)
